Superior Serum Phosphate Reduction vs. Calcium Carbonate at Equimolar Doses in Hemodialysis Patients
In a randomized crossover trial (n=31 chronic hemodialysis patients), calcium acetate reduced mean serum phosphate to 1.51 mmol/L versus 1.80 mmol/L with calcium carbonate when administered at equimolar doses for 6 weeks each, representing a 16.1% greater reduction (p<0.05) [1]. The calcium × phosphate product was also significantly lower with calcium acetate (3.59 vs. 4.18 mmol²/L²), and parathyroid hormone levels were more effectively suppressed (17.8 vs. 25.4 pmol/L) [1]. This trial establishes that calcium acetate achieves superior phosphate control per mole of active agent administered, directly addressing the procurement question of which calcium-based binder delivers greater efficacy at equivalent dosing.
| Evidence Dimension | Serum phosphate concentration after 6-week treatment |
|---|---|
| Target Compound Data | 1.51 mmol/L (calcium acetate arm) |
| Comparator Or Baseline | 1.80 mmol/L (calcium carbonate arm) |
| Quantified Difference | 0.29 mmol/L lower (16.1% relative reduction), Ca×PO₄ product: 3.59 vs. 4.18; PTH: 17.8 vs. 25.4 pmol/L |
| Conditions | Randomized crossover trial; 31 chronic hemodialysis patients; equimolar doses; 6-week treatment periods per arm |
Why This Matters
This head-to-head evidence demonstrates that calcium acetate provides quantitatively superior phosphate control per unit dose, which directly translates to lower pill burden and improved patient compliance when formulators or clinicians select a calcium-based phosphate binder.
- [1] Pflanz S, Henderson IS, McElduff N, Jones MC. Calcium acetate versus calcium carbonate as phosphate-binding agents in chronic haemodialysis. Nephrol Dial Transplant. 1994;9(8):1121–1124. View Source
